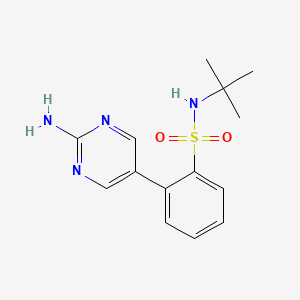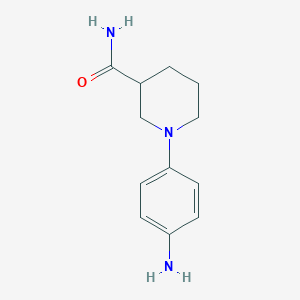
1-(4-Aminophenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)piperidine-3-carboxamide is a versatile organic compound with the molecular formula C12H17N3O It is characterized by a piperidine ring substituted with an aminophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)piperidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, which is a multicomponent reaction that forms the piperidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-Aminophenyl)piperidine-3-carboxamide has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 1-(3-Aminophenyl)piperidine-4-carboxamide
- 1-(4-Aminophenyl)piperidine-4-carboxamide
- Piperidine derivatives with different substituents
Uniqueness: 1-(4-Aminophenyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development .
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-(4-aminophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-15)12(14)16/h3-6,9H,1-2,7-8,13H2,(H2,14,16) |
InChI Key |
OJERYNQVBAYNLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[(2,5-dimethylphenyl)thio]-2,2-dimethyl-4-oxopentanoate](/img/structure/B13879643.png)
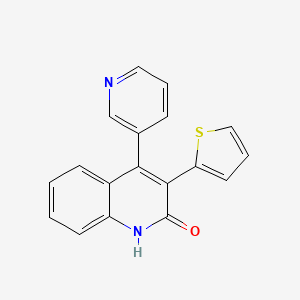
![4-Methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pentanoic acid](/img/structure/B13879649.png)
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-hydroxypropanoate](/img/structure/B13879651.png)


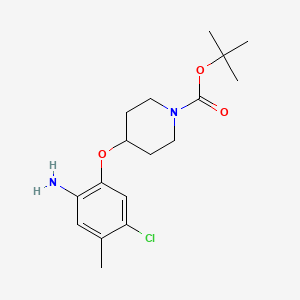
![Methyl 4-[(4-chlorophenyl)methylsulfanyl]benzoate](/img/structure/B13879677.png)
![1-[2-(Benzimidazol-1-yl)phenyl]ethanone](/img/structure/B13879685.png)
![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
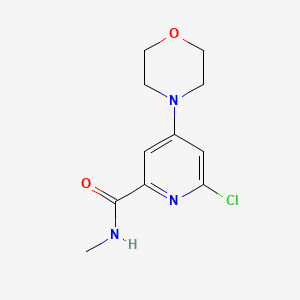
![6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13879694.png)
